Welcome to the BenchChem Online Store!
molecular formula C8H14N2O2 B8580406 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

Cat. No. B8580406
M. Wt: 170.21 g/mol
InChI Key: WAMXOVNLFIASSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04985569

Procedure details

To 5.0 ml of 80% ethanol, 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 1.76 mmol, obtained in Example 1) and concentrated hydrochloric acid (0.45 ml, 5.28 mmol) were added to stir for 10 minutes at 20° C. Then, iron powder (500 mg, 8.95 mmol) was added to the mixture to further stirr for 1 hour at 20° C. Insoluble matters were filtered off and the filtrate was concentrated, adding 0.5N NaOH (10 ml) to the residue, filtering the solution to further remove insoluble matters, extracting the filtrate with chloroform, drying the extract over anhydrous sodium sulfate, concentrating the extract, and distilling the resulting crude product to afford 224 mg of the desired compound (Yield: 91%).
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2)([O-])=O.Cl>[Fe].C(O)C>[NH2:1][CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
500 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])CC12CCCN2CCC1
Name
Quantity
0.45 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir for 10 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble matters were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
adding 0.5N NaOH (10 ml) to the residue
FILTRATION
Type
FILTRATION
Details
filtering the solution to further remove insoluble matters
EXTRACTION
Type
EXTRACTION
Details
extracting the filtrate with chloroform
CUSTOM
Type
CUSTOM
Details
drying the
EXTRACTION
Type
EXTRACTION
Details
extract over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the extract
DISTILLATION
Type
DISTILLATION
Details
distilling the resulting crude product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.